6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
Description
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-8-13(2)21-19(20-12)26-11-15-9-16(22)17(10-24-15)25-18(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAGPEPGSQYARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfanylmethyl group. The pyran ring is then formed through a cyclization reaction, and finally, the benzoate group is attached via esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
Chemistry
In chemistry, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties can be leveraged to create products with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Analog Compound |
|---|---|---|
| Core Structure | 4-Oxo-4H-pyran | 3-Oxo-3,6-dihydro-2H-pyran |
| Position 3 Substituent | Benzoate ester | Benzoate ester |
| Position 6 Substituent | Thioether-linked 4,6-dimethylpyrimidine | Methoxyphenoxy group |
| Key Functional Groups | Thioether (C-S-C), pyrimidine, ester | Ether (C-O-C), methoxy, ester |
Electronic and Steric Effects
- Thioether vs. Ether: The thioether in the target compound has lower electronegativity (S vs. O), increasing electron-donating capacity and lipophilicity. This may enhance membrane permeability but reduce metabolic stability compared to the methoxyphenoxy analog .
- Pyrimidine vs. In contrast, the methoxyphenoxy group offers π-π stacking interactions but lacks hydrogen-bonding donors .
Pyrimidine-Containing Derivatives
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (synthesized in ) share the pyrimidine motif but feature a benzooxazinone core instead of pyran. Key differences include:
- Core Reactivity: The pyran-4-oxo group in the target compound may exhibit keto-enol tautomerism, influencing acidity and reactivity. Benzooxazinones, however, are more rigid due to fused aromatic systems .
- Synthetic Routes: The target compound’s thioether linkage likely requires nucleophilic substitution (e.g., using Cs₂CO₃ in DMF, as in ), whereas methoxyphenoxy analogs may form via SN2 reactions .
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is a complex organic compound with significant potential in various biological applications. This compound incorporates unique structural features, including a pyrimidine and pyran moiety, which contribute to its biological activity. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C19H17N3O6S2, with a molecular weight of approximately 427.4 g/mol. The compound's structure includes:
- A pyrimidine ring that may enhance interactions with biological targets.
- A thioether linkage that could influence its reactivity.
- A benzoate group that may contribute to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antagonistic Activity
A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), has been identified as a potent antagonist of the apelin (APJ) receptor. This receptor is crucial in cardiovascular homeostasis and energy metabolism. ML221 demonstrated over 37-fold selectivity over the angiotensin II type 1 (AT1) receptor and showed minimal binding to other GPCRs .
Antimicrobial Properties
Compounds with similar structural features have been reported to possess antimicrobial properties. The presence of the pyrimidine and pyran systems suggests potential for diverse biological activity due to their aromatic nature. Research has indicated that derivatives of these compounds can exhibit significant antibacterial and antifungal activities .
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, docking studies have shown good binding affinities to various targets, suggesting that the compound can modulate their activity effectively .
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of pyrimidine and pyran intermediates followed by their coupling with benzoate or naphthoate groups. The optimization of reaction conditions is crucial for achieving high yields and purity .
Q & A
Q. What are the critical steps and reagents involved in synthesizing this compound?
The synthesis involves multi-step reactions starting with pyrimidine and pyran intermediates. Key steps include:
- Coupling of pyrimidine-thioether : Reaction of 4,6-dimethylpyrimidine-2-thiol with a bromomethylpyran derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
- Esterification : Condensation of the pyran intermediate with benzoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Purification : Column chromatography with solvents such as ethyl acetate/hexane mixtures to isolate the final product. Critical reagents include thiol-containing pyrimidines, halogenated pyran precursors, and anhydrous solvents to avoid hydrolysis .
Q. Which spectroscopic and crystallographic methods confirm the molecular structure?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing pyrimidine (δ 6.5–8.5 ppm) and pyran (δ 4.0–5.5 ppm) signals .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 426.49) .
- X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carbonyl groups and pyrimidine rings) .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
The compound is lipophilic due to its aromatic benzoate and pyrimidine groups, making it soluble in organic solvents (e.g., DMSO, chloroform) but poorly water-soluble. This necessitates:
- DMSO stock solutions for in vitro assays.
- Surfactants (e.g., Tween-80) or cyclodextrins for aqueous solubility enhancement in biological studies .
Advanced Research Questions
Q. How can researchers design in vitro assays to elucidate the mechanism of action against microbial targets?
- Enzyme inhibition assays : Test inhibition of microbial enzymes (e.g., dihydrofolate reductase) using spectrophotometric monitoring of NADPH oxidation at 340 nm .
- Receptor binding studies : Radiolabeled ligand displacement assays (e.g., ³H-thymidine uptake in bacterial cultures) to quantify affinity for target receptors .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated microbial cells, highlighting disrupted pathways .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Standardized protocols : Use consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
- Comparative analogs analysis : Reference structurally similar compounds (Table 1) to contextualize activity trends. For example, replacing the benzoate with a fluorobenzoate group (as in ) enhances lipophilicity and potency.
Table 1 : Bioactivity comparison of structural analogs
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| Benzoate derivative | None | 12.3 |
| 2-Fluorobenzoate derivative | Fluorine at C2 | 8.7 |
| 3,4-Diethoxybenzoate | Ethoxy groups at C3/C4 | 15.1 |
Q. What synthetic modifications to the benzoate moiety could enhance bioavailability?
- Electron-withdrawing groups : Introduce fluorine or nitro groups at the benzoate para-position to improve metabolic stability .
- PEGylation : Attach polyethylene glycol (PEG) chains to increase aqueous solubility and circulation time.
- Prodrug strategies : Convert the ester to a carboxylic acid (pH-sensitive prodrug) for targeted release in acidic environments (e.g., tumor microenvironments) .
- Systematic testing : Use logP measurements and Caco-2 cell permeability assays to rank derivatives by bioavailability .
Methodological Notes
- Contradiction resolution : For conflicting bioactivity data, perform dose-response curves across multiple cell lines and validate with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
- Structural analysis : SHELXL refinement (via Olex2 or WinGX) is recommended for high-precision crystallographic data, particularly for twinned crystals or high-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
